4-Bromophenylacetyl chloride 4-Bromophenylacetyl chloride
Brand Name: Vulcanchem
CAS No.: 37859-24-8
VCID: VC1962844
InChI: InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2
SMILES: C1=CC(=CC=C1CC(=O)Cl)Br
Molecular Formula: C8H6BrClO
Molecular Weight: 233.49 g/mol

4-Bromophenylacetyl chloride

CAS No.: 37859-24-8

Cat. No.: VC1962844

Molecular Formula: C8H6BrClO

Molecular Weight: 233.49 g/mol

* For research use only. Not for human or veterinary use.

4-Bromophenylacetyl chloride - 37859-24-8

Specification

CAS No. 37859-24-8
Molecular Formula C8H6BrClO
Molecular Weight 233.49 g/mol
IUPAC Name 2-(4-bromophenyl)acetyl chloride
Standard InChI InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2
Standard InChI Key VQVBNWUUKLBHGI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(=O)Cl)Br
Canonical SMILES C1=CC(=CC=C1CC(=O)Cl)Br

Introduction

Physical and Chemical Properties

4-Bromophenylacetyl chloride is characterized by specific physical and chemical properties that influence its handling, storage, and synthetic applications. The compound exists as a clear to slightly yellow liquid or low-melting solid at room temperature.

Basic Physical Properties

Table 1 summarizes the key physical properties of 4-Bromophenylacetyl chloride:

PropertyValueReference
CAS Number37859-24-8
Molecular FormulaC₈H₆BrClO
Molecular Weight233.49 g/mol
Physical StateLiquid/Low-melting solid
Density1.573 g/mL at 25°C
Boiling Point180-185°C at 10 mmHg
Flash Point>110°C
AppearanceClear to slightly yellow

Chemical Reactivity

4-Bromophenylacetyl chloride exhibits characteristic reactivity of acid chlorides, including:

  • Hydrolysis in the presence of water to form 4-bromophenylacetic acid

  • Reactivity with alcohols to form the corresponding esters

  • Reactions with amines to form amides

  • Participation in Friedel-Crafts acylation reactions

  • Potential for cross-coupling reactions through the bromine functionality

The compound is moisture-sensitive and gradually hydrolyzes upon exposure to humid air, releasing hydrogen chloride gas .

ParameterClassification/InformationReference
GHS SymbolsGHS05 (Corrosive), GHS07 (Harmful)
Signal WordDanger
Hazard StatementsH302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)
Precautionary StatementsP280-P305+P351+P338-P310
Risk Statements34-22
Safety Statements26-36/37/39-45
RIDADR3265
WGK Germany3 (Highly hazardous to water)

Synthesis Methods

The preparation of 4-Bromophenylacetyl chloride typically involves the conversion of 4-bromophenylacetic acid to its acid chloride derivative using appropriate chlorinating agents.

Standard Synthesis Route

The most common synthesis route starts with 4-bromophenylacetic acid (CAS: 1878-68-8), which is converted to the acid chloride using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂) .

A typical synthetic procedure involves:

  • Addition of the chlorinating agent to 4-bromophenylacetic acid

  • Heating the reaction mixture under reflux conditions (typically in an inert solvent)

  • Removal of excess chlorinating agent and solvent by distillation

  • Purification of the product by vacuum distillation

Alternative Methods

Attempts to prepare 4-bromophenylacetyl chloride through direct halogenation using the Hell-Volhard-Zelinsky reaction have been reported to be problematic, as free halogen can cause substitution in the aromatic nucleus rather than at the desired α-position .

Applications in Organic Synthesis

4-Bromophenylacetyl chloride serves as a versatile reagent in numerous organic syntheses, participating in various transformations to yield complex molecules.

Synthesis of Heterocyclic Compounds

A significant application of 4-bromophenylacetyl chloride is in the synthesis of heterocyclic compounds, particularly nitrogen-containing heterocycles of pharmaceutical interest:

Pyrimidine Derivatives

4-Bromophenylacetyl chloride is utilized in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate in pharmaceutical chemistry. The synthesis pathway involves multiple steps:

  • Reaction with methyl esters to form dimethyl 2-(4-bromophenyl)malonate

  • Cyclization with formamidine hydrochloride to form 5-(4-bromophenyl)pyrimidine-4,6-diol

  • Chlorination to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine

The final product has been reported with yields of 84.5-85.7% and HPLC purity of 99.88% .

Pyrido[1,2-a]pyrimidines and Related Compounds

4-Bromophenylacetyl chloride reacts with appropriate nitrogen-containing compounds to form fused heterocyclic systems:

  • 3-(4-Bromophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (yield: 82%, mp 200-202°C)

  • 3-(4-Bromophenyl)-4H-pyrimido[1,2-c]quinazolin-4-one (yield: 80%, mp 268-270°C)

These compounds have potential biological activities and serve as scaffolds for further derivatization.

β-Lactamase-Activated Antibacterial Prodrugs

4-Bromophenylacetyl chloride and related para-substituted phenylacetyl chlorides have been investigated for their utility in developing antibacterial prodrugs:

  • Incorporation of the 4-bromophenylacetyl moiety into cephalosporin structures has shown promising results in β-lactamase-activated antibacterial prodrugs

  • These compounds demonstrate selective activity against β-lactamase-producing bacteria, with the para-bromo substitution exhibiting specific hydrolytic efficiency profiles with AmpC β-lactamase

Other Synthetic Applications

4-Bromophenylacetyl chloride has been used in various other synthetic transformations:

  • Preparation of β-ketoesters through reaction with appropriate ester enolates (e.g., ethyl isobutylylacetate) with reported yields of 65%

  • Formation of ketones through nickel-catalyzed coupling reactions with benzyl bromides

  • Synthesis of amides through reaction with various amines, including homoveratrylamine in alkaloid synthesis attempts

Manufacturer/SupplierProduct NumberPackage SizePrice (USD)Reference
TRCB70047850 mg$60
Biosynth CarbosynthFB370331 g$70
AK ScientificF6695 g$94
Biosynth CarbosynthFB370332 g$100
Matrix Scientific1143361 g$102

Bulk Manufacturing

For industrial applications, 4-Bromophenylacetyl chloride is available in bulk quantities, with prices significantly lower than research-grade chemicals:

SupplierMinimum OrderPurityPrice Range (USD)Supply CapacityReference
Zhuozhou Wenxi Import and Export Co., Ltd1 kg99%+ HPLC$10-15/kg1 ton monthly

Future Research Directions

Current research involving 4-Bromophenylacetyl chloride focuses on:

  • Development of novel pharmaceutical intermediates

  • Exploration of selective antibacterial prodrugs

  • Investigation of metal-catalyzed transformations utilizing both the acyl chloride and bromine functionalities

  • Green chemistry approaches to reduce environmental impact of synthesis processes

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